molecular formula C4H3BrClN3 B577512 6-Bromo-5-chloropyrazin-2-amine CAS No. 1350885-68-5

6-Bromo-5-chloropyrazin-2-amine

Cat. No.: B577512
CAS No.: 1350885-68-5
M. Wt: 208.443
InChI Key: QWSUKLFAGAGHEO-UHFFFAOYSA-N
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Description

6-Bromo-5-chloropyrazin-2-amine is an organic compound with the molecular formula C4H3BrClN3. It belongs to the class of aminopyrazines, which are characterized by an amino group attached to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloropyrazin-2-amine typically involves the halogenation of pyrazine derivatives. One common method is the bromination and chlorination of 2-aminopyrazine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-chloropyrazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromo-5-chloropyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloropyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms (bromine and chlorine) play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chloropyrazine
  • 2-Amino-5-bromopyrazine
  • 3-Amino-6-bromopyrazine-2-carbonitrile
  • 5-Bromo-3-methoxypyrazin-2-amine

Uniqueness

6-Bromo-5-chloropyrazin-2-amine is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring. This dual halogenation provides distinct reactivity and properties compared to other similar compounds, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

6-bromo-5-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClN3/c5-3-4(6)8-1-2(7)9-3/h1H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSUKLFAGAGHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858687
Record name 6-Bromo-5-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350885-68-5
Record name 6-Bromo-5-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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